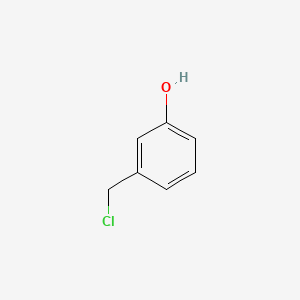

3-(Chloromethyl)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO/c8-5-6-2-1-3-7(9)4-6/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIKJVXBLFGISQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80275370 | |

| Record name | 3-(chloromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60760-06-7 | |

| Record name | 3-(chloromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Chloromethyl)phenol CAS number 60760-06-7

An In-depth Technical Guide to 3-(Chloromethyl)phenol (CAS No. 60760-06-7): Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 60760-06-7), a versatile bifunctional organic compound of significant interest to researchers in organic synthesis and drug development. Possessing both a nucleophilic substitution-receptive chloromethyl group and an electrophilic substitution-directing phenol group, this molecule serves as a critical building block for a diverse range of more complex structures.[1] This document delves into its physicochemical properties, established and emerging synthesis methodologies, characteristic chemical reactivity, and key applications. Furthermore, it outlines standardized analytical techniques for its characterization and summarizes essential safety and toxicological data to ensure its proper handling and use in a research environment.

Physicochemical Properties and Identification

This compound, also known as 3-hydroxybenzyl chloride, is a halogenated phenol that serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its distinct structure, featuring a reactive chloromethyl group at the meta position relative to the hydroxyl group, underpins its unique reactivity profile.[2]

Table 1: Core Physicochemical and Identification Data

| Property | Value | Source(s) |

| CAS Number | 60760-06-7 | [2][3][4] |

| Molecular Formula | C₇H₇ClO | [2][3][4] |

| Molecular Weight | 142.58 g/mol | [2][3][4] |

| IUPAC Name | This compound | [4] |

| Synonyms | m-chlorophenol, 3-hydroxybenzyl chloride | [2][3][4] |

| Appearance | Colorless to pale yellow liquid or solid/semi-solid | [2][5] |

| Boiling Point | 105-110 °C at 0.1 Torr | [6] |

| Density | ~1.233 g/cm³ | [6] |

| XLogP3 | 1.8 | [2][4] |

| Storage | Store in freezer (-20°C) under an inert atmosphere | [5][7] |

Synthesis Methodologies

The primary industrial and laboratory-scale synthesis of this compound is achieved via the Blanc chloromethylation reaction.[1][2] This method, while effective, requires stringent control due to the potential formation of hazardous byproducts.

Primary Route: Blanc Chloromethylation

This electrophilic aromatic substitution reaction involves treating phenol with formaldehyde and hydrogen chloride, catalyzed by a Lewis acid such as zinc chloride (ZnCl₂).[1][2] The choice of a Lewis acid is critical; it polarizes the C=O bond of formaldehyde, increasing its electrophilicity and facilitating the attack by the electron-rich phenol ring.

Caption: Mechanism of Blanc Chloromethylation Synthesis.

Experimental Protocol: Laboratory-Scale Blanc Chloromethylation

-

Reactor Setup: Equip a 500 mL three-necked flask with a mechanical stirrer, a reflux condenser, and a gas inlet tube. The outlet of the condenser should be connected to a gas trap (e.g., a sodium hydroxide solution) to neutralize excess HCl gas and any carcinogenic bis(chloromethyl) ether byproduct formed.[2]

-

Charging Reactants: In a fume hood, charge the flask with phenol (1.0 mol), paraformaldehyde (1.2 mol), and zinc chloride (0.5 mol).

-

Reaction Initiation: Begin stirring and slowly bubble dry hydrogen chloride gas through the mixture. An exothermic reaction will commence.

-

Temperature Control: Maintain the reaction temperature between 40–80°C using a water bath.[2] The choice of temperature is a trade-off: higher temperatures increase reaction rate but may also promote the formation of polymeric side products.

-

Reaction Monitoring: Continue the reaction for 4-18 hours.[2] Monitor the reaction progress by taking aliquots and analyzing them via Gas Chromatography (GC).

-

Workup: After completion, cool the reaction mixture and add 200 mL of cold water. Separate the organic layer.

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation.

Alternative Synthetic Routes

While Blanc chloromethylation is prevalent, other methods exist, often employed for substrates sensitive to harsh acidic conditions.

Table 2: Comparison of Synthesis Methods

| Method | Reactants | Conditions | Advantages | Limitations |

| Friedel-Crafts Reaction | Chloromethyl methyl ether, meta-substituted phenols | Lewis acid catalyst | Milder conditions possible | Chloromethyl methyl ether is a potent carcinogen |

| Direct Chlorination | Toluene, followed by hydroxylation | Multi-step process | Avoids formaldehyde | Lower atom economy, multiple steps |

| Microwave-Assisted | Phenol, formaldehyde, HCl | Microwave irradiation | Drastically reduced reaction times, improved selectivity | Less explored, scalability challenges |

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from its two distinct reactive sites: the chloromethyl group and the phenol ring.[1] This bifunctionality allows for sequential and selective modifications, making it a powerful precursor.

Reactions at the Chloromethyl Group (Nucleophilic Substitution)

The chloromethyl group is an excellent electrophilic site. The chlorine atom is a good leaving group, readily displaced by a wide range of nucleophiles in Sₙ2-type reactions.[1] This reactivity is the cornerstone of its use as a versatile building block.

Caption: Synthetic utility via nucleophilic substitution.

Representative Protocol: Synthesis of 3-(Hydroxymethyl)phenol via Hydrolysis

-

Setup: Dissolve this compound (1.0 mol) in a mixture of 500 mL of water and 200 mL of tetrahydrofuran (THF) to ensure homogeneity.

-

Reaction: Add sodium hydroxide (1.1 mol) portion-wise while stirring, maintaining the temperature below 30°C with an ice bath.

-

Monitoring: Stir at room temperature for 3 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

Workup: Neutralize the reaction mixture with dilute HCl to pH 7.

-

Extraction: Extract the aqueous solution three times with 200 mL portions of ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product, which can be further purified by recrystallization or column chromatography.

Reactions on the Phenolic Ring (Electrophilic Aromatic Substitution)

The hydroxyl group is a strongly activating, ortho-para directing group due to resonance donation of its lone pair electrons into the aromatic ring.[1] Consequently, electrophilic substitution on this compound will predominantly occur at the C2, C4, and C6 positions, which are ortho and para to the hydroxyl group.[1] This allows for further functionalization of the ring, for example, through halogenation, nitration, or Friedel-Crafts reactions.

Applications in Research and Drug Development

This compound is rarely an end product but is a pivotal intermediate for creating a diverse library of derivatives for biological screening.[1][2]

-

Pharmaceutical Scaffolds: The introduction of the 3-hydroxybenzyl moiety is a common strategy in medicinal chemistry. The chloromethyl handle allows for the straightforward attachment of this scaffold to various nitrogen-containing heterocycles or other pharmacophores.

-

Antimicrobial Agents: Derivatives have been investigated for their antimicrobial properties. For instance, imidazole acetates synthesized from substituted phenols have shown a broad spectrum of activity against bacteria and fungi.[1]

-

General Organic Synthesis: It serves as a precursor for dyes, agrochemicals, and other specialty chemicals.[2] The broader class of chlorinated compounds is foundational in the pharmaceutical industry, with chlorine chemistry being integral to over 88% of top-selling drugs in the United States for treating a wide range of diseases.[8]

The biological action of chlorophenols is often linked to their ability to interfere with critical cellular processes like oxidative phosphorylation, a mechanism that can be exploited in drug design.[9][10]

Analytical Characterization

Gas Chromatography (GC) is the benchmark technique for the analysis of phenols, including this compound.

Protocol: GC-FID Analysis of this compound

This protocol is adapted from standard methodologies for phenol analysis, such as those outlined by the EPA.[11][12]

-

Sample Preparation:

-

For aqueous samples, perform a liquid-liquid extraction at pH ≤ 2 with a suitable solvent like methylene chloride (e.g., EPA Method 3510).[11]

-

For solid samples, use soxhlet or ultrasonic extraction (e.g., EPA Method 3540 or 3550).[11]

-

Accurately prepare a standard solution of this compound in a compatible solvent (e.g., methanol or isopropanol) for calibration.

-

-

Instrumentation: Use a Gas Chromatograph equipped with a Flame Ionization Detector (FID).

-

GC Conditions:

Table 3: Typical GC-FID Parameters for Phenol Analysis

| Parameter | Setting | Rationale |

| Column | Agilent CP-Sil 13 CB (50 m x 0.32 mm, 0.4 µm df) or equivalent | A mid-polarity column provides good resolution for a range of phenols.[12] |

| Carrier Gas | Helium or Hydrogen | Inert carrier gas for sample transport. |

| Injector | Split/Splitless, 250°C | Ensures rapid volatilization of the analyte. |

| Oven Program | Initial 80°C, ramp to 270°C at 10°C/min | A temperature ramp effectively separates compounds with different boiling points. |

| Detector | FID, 300°C | FID is a robust, universal detector for organic compounds.[11] |

-

Analysis: Inject 1 µL of the prepared sample and standard solutions. Identify the this compound peak by comparing its retention time to that of the known standard. Quantify using a calibration curve constructed from the standard solutions.

-

Confirmation: For unambiguous identification, especially in complex matrices, confirmation by Gas Chromatography-Mass Spectrometry (GC/MS) is recommended.[11]

Safety and Toxicology

This compound is a hazardous chemical and must be handled with appropriate engineering controls and personal protective equipment.[2]

Table 4: GHS Hazard Identification

| Pictogram(s) | Signal Word | Hazard Statement(s) |

| corrosive, exclamation mark | Danger | H302: Harmful if swallowed.[4] H314: Causes severe skin burns and eye damage.[4] H315: Causes skin irritation.[4] |

-

Toxicological Profile: The primary hazards are its corrosivity and acute toxicity upon ingestion.[2][4] The chloromethyl group itself is associated with mutagenic and carcinogenic properties, demanding cautious handling to minimize exposure.[2] Chlorophenols as a class can be toxic, with potential effects including uncoupling of oxidative phosphorylation and hepatotoxicity.[9][10]

-

Handling: Always use this compound within a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. Avoid inhalation of vapors and contact with skin and eyes.

-

Reactivity Hazards: May react exothermically with strong bases and oxidizing agents.[2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a synthetically valuable intermediate whose utility is defined by the unique and complementary reactivity of its chloromethyl and hydroxyl functional groups. A thorough understanding of its synthesis, particularly the nuances of the Blanc chloromethylation, its predictable reactivity in substitution reactions, and its associated hazards, is essential for its effective and safe application in the laboratory. For researchers in drug discovery and materials science, it remains a key building block for accessing novel chemical entities with diverse functional properties.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2000). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

-

PrepChem.com. (n.d.). PREPARATION OF p-CHLOROMETHYL PHENOL. Retrieved from [Link]

-

G. S, S. K. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

Farquharson, M. E., Gage, J. C., & Northover, J. (1958). The biological action of chlorophenols. British Journal of Pharmacology and Chemotherapy. Retrieved from [Link]

-

Michalowicz, J., & Duda, W. (2007). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PubMed Central. Retrieved from [Link]

-

Clark, J. (n.d.). some more reactions of phenol. Chemguide. Retrieved from [Link]

-

Agilent Technologies, Inc. (2011). Chlorophenols, nitrophenols and methylphenols Analysis of phenols according to EPA 604. Retrieved from [Link]

-

Pharmaceutical chemistry laboratory Co.,Ltb. (n.d.). This compound. Retrieved from [Link]

-

Patsnap. (2024). What is Phenol used for?. Patsnap Synapse. Retrieved from [Link]

-

LibreTexts Chemistry. (2015). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

PW Solutions. (2022). Phenol is heated with CHCl_3 and aqueous KOH when salicylaldehyde is produced. This reaction is k.... YouTube. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 60760-06-7 [smolecule.com]

- 3. plcchemical.com [plcchemical.com]

- 4. This compound | C7H7ClO | CID 35683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 60760-06-7 [sigmaaldrich.cn]

- 6. 3-CHLOROMETHYL-PHENOL CAS#: 60760-06-7 [m.chemicalbook.com]

- 7. 60760-06-7|this compound|BLD Pharm [bldpharm.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The biological action of chlorophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. settek.com [settek.com]

- 12. agilent.com [agilent.com]

physical properties of 3-hydroxybenzyl chloride

An In-Depth Technical Guide to the Physical Properties of 3-Hydroxybenzyl Chloride

Abstract

3-Hydroxybenzyl chloride is a bifunctional organic molecule of significant interest as a synthon in pharmaceutical and materials science research. Possessing both a reactive benzylic chloride and a nucleophilic phenolic hydroxyl group, its utility is matched by its inherent instability, which complicates its isolation and characterization. This guide provides a comprehensive technical overview of the , grounded in both theoretical principles and practical, field-proven methodologies. We move beyond a simple data sheet to explain the causality behind its reactivity and provide robust protocols for its in situ synthesis and characterization, a necessary approach for handling this transient intermediate. This document is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of this versatile reagent.

Introduction: The Challenge and Utility of a Transient Intermediate

3-Hydroxybenzyl chloride (C₇H₇ClO) presents a classic chemical paradox. Its structure, featuring an electrophilic benzylic carbon and a nucleophilic phenol, makes it a powerful building block for introducing the 3-hydroxybenzyl moiety into complex molecules. However, these same functional groups render the molecule highly susceptible to self-condensation and polymerization, making it notoriously difficult to isolate in a pure, stable form. Unlike its isomers or protected analogues, free hydroxybenzyl halides are known for their instability[1].

Consequently, a comprehensive understanding of 3-hydroxybenzyl chloride is not derived from studying a stable, bottled compound, but through the lens of its synthesis and immediate use. This guide is structured accordingly, focusing on the practical aspects of its generation, in situ characterization, and the critical safety protocols required for its handling.

Core Physicochemical Properties

Due to the compound's reactive nature, many of its physical properties are not experimentally documented in the literature for the isolated substance. The following data are synthesized from computational predictions, established chemical principles, and comparison with closely related, stable analogues such as 3-methoxybenzyl chloride and 3-chlorobenzyl chloride.

| Physical Property | Predicted/Estimated Value | Source/Basis of Estimation |

| Molecular Formula | C₇H₇ClO | - |

| Molecular Weight | 142.58 g/mol | Calculated from atomic weights |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Analogy with similar benzyl halides[2] |

| Melting Point | Not available; likely decomposes before a stable melt is achieved. | The precursor, 3-hydroxybenzyl alcohol, has a melting point of 69-72 °C[3][4][5]. The product is expected to be less stable. |

| Boiling Point | Not applicable; readily polymerizes at elevated temperatures. | High reactivity precludes standard distillation[1]. The related, more stable 3-methoxybenzyl chloride boils at 124 °C under reduced pressure (13 mmHg)[2]. |

| Density | ~1.2 g/cm³ | Estimated based on analogues like 3-chlorobenzyl chloride (~1.27 g/cm³)[6]. |

| Solubility | Soluble in polar aprotic solvents (DCM, THF, Dioxane); reacts with protic solvents (water, alcohols, amines). | General solubility for reactive organic halides. |

In Situ Synthesis and Characterization Workflow

The most reliable method for studying 3-hydroxybenzyl chloride is to synthesize it from its stable precursor, 3-hydroxybenzyl alcohol, and immediately analyze the reaction mixture. The chlorination agent of choice is thionyl chloride (SOCl₂) in an inert solvent, which produces gaseous byproducts (SO₂ and HCl) that are easily removed.

Diagram: Synthesis and Analysis Workflow

Caption: Workflow for the synthesis and immediate characterization of 3-hydroxybenzyl chloride.

Spectroscopic and Spectrometric Elucidation

Structural confirmation relies on a combination of spectroscopic techniques performed on the crude reaction product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the conversion of the hydroxymethyl group (-CH₂OH) to the chloromethyl group (-CH₂Cl).

-

¹H NMR (400 MHz, CDCl₃): The key transformation is observed as a downfield shift of the benzylic protons.

-

δ ~4.6 ppm (singlet, 2H): This signal corresponds to the methylene protons of the newly formed -CH₂Cl group. For comparison, the benzylic protons in the starting material, 3-hydroxybenzyl alcohol, appear around δ 4.5-4.6 ppm, but the shift is distinct upon chlorination. The analogous protons in 3-methoxybenzyl chloride appear at δ 4.50 ppm[7].

-

δ ~5.0-6.0 ppm (broad singlet, 1H): This is the phenolic -OH proton. Its position can vary depending on concentration and solvent purity.

-

δ ~6.8-7.3 ppm (multiplets, 4H): These signals represent the four protons on the aromatic ring, showing a characteristic 1,3-disubstitution pattern.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ ~45-47 ppm: The signal for the benzylic carbon (-CH₂Cl). This is a significant shift from the precursor's -CH₂OH carbon, which appears around δ 65 ppm.

-

δ ~115-130 ppm: Four signals corresponding to the aromatic carbons.

-

δ ~140-142 ppm: The aromatic carbon attached to the chloromethyl group.

-

δ ~155-157 ppm: The aromatic carbon bearing the hydroxyl group.

-

Diagram: Expected ¹H NMR Correlations

Caption: Key proton assignments for 3-hydroxybenzyl chloride in ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of key functional groups. A thin film of the crude product is analyzed.

-

~3400 cm⁻¹ (broad): Strong O-H stretching vibration, confirming the persistence of the phenolic hydroxyl group.

-

~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.

-

~1600, 1450 cm⁻¹ (strong): C=C stretching vibrations within the aromatic ring.

-

~1250 cm⁻¹ (strong): C-O stretching of the phenol.

-

~700-800 cm⁻¹ (strong): C-Cl stretching vibration, providing evidence for the newly formed carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of chlorine.

-

Molecular Ion (M⁺): A characteristic isotopic cluster will be observed for the molecular ion due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

-

m/z 142: Corresponding to the molecule with ³⁵Cl.

-

m/z 144: Corresponding to the molecule with ³⁷Cl.

-

-

Key Fragmentation: The most common fragmentation pathway is the loss of the chlorine atom to form a stable benzylic carbocation.

-

m/z 107: [M-Cl]⁺, corresponding to the 3-hydroxybenzyl cation. This is often the base peak in the spectrum.

-

Experimental Protocols: A Self-Validating System

Trustworthiness in handling reactive intermediates comes from protocols that are internally consistent and provide clear, verifiable endpoints.

Protocol 5.1: In Situ Synthesis of 3-Hydroxybenzyl Chloride

Causality: This protocol uses thionyl chloride at low temperatures to favor the desired Sₙ2 reaction at the benzylic alcohol while minimizing side reactions like polymerization or reaction at the phenol. Anhydrous conditions are critical to prevent hydrolysis of the thionyl chloride and the product.

-

Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-hydroxybenzyl alcohol (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of ~0.5 M.

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Reagent Addition: While stirring vigorously, add thionyl chloride (1.2 eq) dropwise via syringe over 15-20 minutes. Caution: The reaction is exothermic and releases HCl and SO₂ gas. Ensure proper ventilation and a gas trap (e.g., a bubbler with NaOH solution).

-

Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

-

Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

-

Confirmation: Upon completion, the resulting pale yellow solution contains 3-hydroxybenzyl chloride and is ready for immediate use in a subsequent reaction or for in situ characterization. Do not attempt to concentrate the solution to dryness , as this will likely lead to polymerization.

Protocol 5.2: Sample Preparation for Spectroscopic Analysis

Causality: Speed and inertness are paramount to prevent degradation before analysis.

-

NMR: Under an inert atmosphere, withdraw ~0.5 mL of the reaction mixture and transfer it directly to a dry NMR tube. Dilute with deuterated chloroform (CDCl₃) and acquire the spectrum immediately.

-

IR: Quickly spot one drop of the reaction mixture onto a salt plate (NaCl or KBr) and allow the volatile DCM to evaporate. Acquire the spectrum of the resulting thin film immediately.

-

GC-MS: Take a small aliquot (~0.1 mL) of the reaction mixture and quench it in a vial containing 1 mL of ethyl acetate and a small amount of anhydrous sodium bicarbonate (to neutralize excess HCl). Vortex, allow the solid to settle, and inject the supernatant into the GC-MS.

Safety, Handling, and Stability

Trustworthiness through Safety: A protocol is only trustworthy if it is safe. 3-Hydroxybenzyl chloride, like other benzyl halides, should be treated as a hazardous compound.

-

Hazards: Although not isolated, it should be presumed to be a lachrymator (causes tearing), corrosive , and skin irritant [6][8][9]. Benzyl halides are also alkylating agents and should be handled with care.

-

Handling:

-

Storage and Stability:

-

The compound is not stable for long-term storage. It should be generated and used immediately.

-

Solutions are sensitive to moisture, heat, and light[10].

-

The presence of acid (HCl byproduct) or base can catalyze rapid polymerization into a solid resinous material.

-

Conclusion

3-Hydroxybenzyl chloride is a quintessential example of a valuable yet transient chemical intermediate. Its physical properties are best understood not as static data points, but as a dynamic profile shaped by its inherent reactivity. A thorough characterization is achievable not through isolation, but through a carefully executed workflow of in situ synthesis and immediate spectroscopic analysis. By employing the robust protocols for synthesis, handling, and analysis detailed in this guide, researchers can confidently generate and utilize this powerful synthon, unlocking its potential in the development of novel pharmaceuticals and advanced materials.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12940312, 3-Hydroxybenzoyl chloride. Retrieved from [Link].

-

Stenutz, R. (n.d.). 2-hydroxy-3,5-dimethylbenzyl chloride. Retrieved from [Link].

-

Supporting Information, General procedure A1-2. Retrieved from [Link].

-

Kyoto University Research Information Repository (1974). Synthesis of Hydroxybenzyl Compounds. Retrieved from [Link].

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102, 3-hydroxybenzyl alcohol. Retrieved from [Link].

- Google Patents (n.d.). DE10044910A1 - Process for the preparation of 3-hydroxybenzyl alcohol.

- Google Patents (n.d.). EP1186587A1 - Process for the preparation of 3-hydroxybenzyl alcohol.

-

University of Calgary (n.d.). Spectra Problem #6 Solution. Retrieved from [Link].

-

ChemBK (n.d.). p-hydroxymethylbenzyl chloride. Retrieved from [Link].

- MDPI (n.d.). (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b]. Retrieved from https://www.mdpi.com/1422-8599/24/1/4/pdf.

-

ChemBK (n.d.). 3-Hydroxybenzyl alcohol. Retrieved from [Link].

-

Organic Chemistry Data (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link].

-

Chemsrc (2024). 4-Hydroxybenzyl chloride | CAS#:35421-08-0. Retrieved from [Link].

-

Wikipedia (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link].

-

MDPI (n.d.). Resveratrol Mediates Anti-Atherogenic Actions In Vitro and in LDL Receptor-Deficient Mice Fed a High-Fat Diet via Antioxidant, Anti-Inflammatory and Plaque-Stabilising Activities. Retrieved from [Link].

Sources

- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Hydroxybenzyl alcohol | 620-24-6 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 3-Hydroxybenzyl alcohol 99 620-24-6 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. 3-Methoxybenzyl chloride(824-98-6) 1H NMR spectrum [chemicalbook.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 3-(Chloromethyl)phenol: Properties, Synthesis, and Applications in Drug Development

Abstract

3-(Chloromethyl)phenol, a bifunctional organic compound, serves as a critical building block in modern medicinal chemistry and industrial synthesis. Its unique structure, featuring both a nucleophilic substitution-receptive chloromethyl group and an electrophilic substitution-directing phenol ring, offers significant synthetic versatility. This guide provides an in-depth analysis of its core physicochemical properties, established synthetic methodologies, and characteristic reactivity. We will explore its pivotal role as a precursor in the development of novel therapeutic agents and other high-value chemicals, grounded in established reaction mechanisms and safety protocols. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical understanding of this versatile intermediate.

Core Molecular and Physicochemical Profile

This compound, also known by its synonyms 3-Hydroxybenzyl chloride and m-chloromethylphenol, is an aromatic organic compound that is fundamental to numerous synthetic pathways.[1] Its identity and core properties are summarized below.

Molecular Formula and Weight

The chemical formula for this compound is C₇H₇ClO .[1][2][3][4][5][6] This formula indicates the presence of a seven-carbon benzene ring structure, seven hydrogen atoms, one chlorine atom, and one oxygen atom.

The molecular weight of the compound is 142.58 g/mol .[1][2][3][4][5][6] This value is crucial for stoichiometric calculations in reaction planning and for analytical characterization.

Structural and Chemical Identifiers

A summary of key identifiers and computed properties for this compound is presented in Table 1. These identifiers are essential for database searches, regulatory compliance, and unambiguous scientific communication.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[2][3] |

| CAS Number | 60760-06-7 | Smolecule, PubChem[1][2][3] |

| Molecular Formula | C₇H₇ClO | Smolecule, PubChem[1][2][3] |

| Molecular Weight | 142.58 g/mol | Smolecule, PubChem[1][2][3] |

| Canonical SMILES | C1=CC(=CC(=C1)O)CCl | Smolecule, PubChem[2][3] |

| InChI Key | ZFIKJVXBLFGISQ-UHFFFAOYSA-N | Smolecule, PubChem[2][3] |

| Appearance | Colorless to pale yellow liquid or solid/semi-solid | Smolecule, Sigma-Aldrich[2][6] |

| Boiling Point | 105-110 °C at 0.1 Torr | ChemicalBook[7] |

| pKa | 9.61±0.10 (Predicted) | ChemicalBook[7] |

Synthesis Methodologies: A Mechanistic Perspective

The synthesis of this compound is most commonly achieved via electrophilic aromatic substitution. The choice of method is dictated by factors such as substrate availability, desired purity, and scalability.

Primary Synthesis Route: Blanc Chloromethylation

The most prevalent industrial method for synthesizing this compound is the Blanc chloromethylation reaction.[2] This pathway is favored for its efficiency and use of readily available starting materials.

Causality of Experimental Choice: This method involves the electrophilic substitution of phenol with formaldehyde and hydrogen chloride, catalyzed by a Lewis acid like zinc chloride (ZnCl₂).[2] The Lewis acid is critical as it enhances the electrophilicity of formaldehyde, activating it for attack by the electron-rich phenol ring. The reaction proceeds preferentially at the meta position due to the directing effects of the hydroxyl group under these specific reaction conditions.

Caption: Key Nucleophilic Substitution Reactions.

Electrophilic Aromatic Substitution on the Phenol Ring

The hydroxyl (-OH) group is a powerful activating group that directs electrophiles to the ortho and para positions of the benzene ring. [8]In this compound, the positions ortho (2 and 4) and para (6) to the hydroxyl group are activated for further functionalization. [8]This allows for the introduction of groups like nitro (-NO₂), halogens (Br, Cl), or sulfonic acids (-SO₃H).

Applications in Drug Discovery and Agrochemicals

The dual reactivity of this compound makes it a valuable intermediate in the synthesis of complex molecules with biological activity.

-

Pharmaceutical Intermediate: It is a key precursor for a wide range of pharmaceutical agents. The chloromethyl handle allows for the covalent attachment of the phenolic scaffold to other molecular fragments, a common strategy in building drug candidates. The incorporation of chlorine itself is a prevalent feature in many FDA-approved drugs, often enhancing properties like metabolic stability or membrane permeability. [9]* Agrochemical Synthesis: Similar to its role in pharmaceuticals, it serves as a building block for creating new herbicides, fungicides, and pesticides. [8]* Antimicrobial Agents: The compound itself and its derivatives have shown biological activity, including use in formulations to control microbial growth. [2]

Safety, Handling, and Hazard Profile

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is a hazardous chemical and must be handled with appropriate precautions.

GHS Hazard Identification

The Globally Harmonized System (GHS) classification for this compound indicates significant hazards.

| Hazard Class | GHS Statement | Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

(Source: PubChem, ECHA) [2][3] The presence of the chloromethyl group contributes to its hazardous nature, as this functional group is often associated with mutagenic and carcinogenic properties. [2]

Recommended Handling Protocol

A self-validating protocol for handling this compound is essential to minimize risk.

-

Engineering Controls: All manipulations should be performed within a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Body Protection: A flame-retardant lab coat is required.

-

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from strong bases and oxidizing agents. [2]Consider storage in a freezer under an inert atmosphere as recommended by suppliers. [6][7][10]4. Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a deceptively simple molecule whose value lies in its predictable and versatile reactivity. For the drug development professional, it represents a reliable scaffold and a key intermediate for building molecular complexity. A thorough understanding of its synthesis, reactivity, and handling requirements is fundamental to leveraging its full potential in the laboratory while ensuring the highest standards of safety and scientific integrity.

References

-

Pharmaceutical Chemistry Laboratory Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Watson International Limited. (n.d.). 3-CHLOROMETHYL-PHENOL CAS 60760-06-7. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (Chloromethyl)phenol. PubChem Compound Database. Retrieved from [Link]

-

PrepChem.com. (n.d.). PREPARATION OF p-CHLOROMETHYL PHENOL. Retrieved from [Link]

-

Pathan, A. A., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

Sources

- 1. This compound - Product Center - Pharmaceutical chemistry laboratory Co.,Ltb. [plcchemical.com]

- 2. Buy this compound | 60760-06-7 [smolecule.com]

- 3. This compound | C7H7ClO | CID 35683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-CHLOROMETHYL-PHENOL | 60760-06-7 [chemicalbook.com]

- 5. watson-int.com [watson-int.com]

- 6. This compound | 60760-06-7 [sigmaaldrich.com]

- 7. 3-CHLOROMETHYL-PHENOL | 60760-06-7 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 60760-06-7|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Solubility of 3-(Chloromethyl)phenol in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3-(chloromethyl)phenol, a versatile chemical intermediate.[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of this compound, the theoretical principles governing its solubility, and detailed experimental protocols for determining its solubility in various organic solvents.

Introduction to this compound

This compound is an organic compound featuring a phenol ring substituted with a chloromethyl group at the meta position.[2] Its dual functionality, stemming from the phenolic hydroxyl group and the reactive chloromethyl group, makes it a valuable precursor in the synthesis of a wide range of derivatives.[1] Understanding its solubility is paramount for its effective use in various chemical reactions, purification processes, and formulation development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C7H7ClO | [3][4][5][6] |

| Molecular Weight | 142.58 g/mol | [1][3][4] |

| Appearance | Light brown to brown solid | [1][5][6] |

| Boiling Point | 105-110 °C at 0.1 Torr | [1][3][6] |

| Density | ~1.233 g/cm³ (Predicted) | [1][3][6] |

| pKa | 9.61 (Predicted) | [1][3][5][6] |

Theoretical Considerations for Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which emphasizes the importance of similar polarities between the solute and the solvent.[7][8][9] The solubility of this compound in a given organic solvent is a result of the interplay of several intermolecular forces:

-

Hydrogen Bonding: The phenolic hydroxyl group in this compound can act as both a hydrogen bond donor and acceptor. This capability strongly influences its solubility in protic solvents like alcohols and to some extent in aprotic polar solvents that can accept hydrogen bonds.

-

Dipole-Dipole Interactions: The presence of the electronegative chlorine and oxygen atoms creates a molecular dipole moment, promoting solubility in polar solvents.

-

Van der Waals Forces: These non-specific forces contribute to the solubility in both nonpolar and polar solvents.

The chloromethyl group, being weakly deactivating, has a lesser impact on the overall polarity compared to the strongly activating hydroxyl group.[1]

Experimental Determination of Solubility

A precise understanding of solubility requires empirical determination. The following is a detailed protocol for determining the solubility of this compound in various organic solvents using the isothermal equilibrium method.

Materials and Equipment

-

This compound (purity ≥ 95%)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for 24 hours to ensure equilibrium is reached.[7]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial.

-

-

Dilution:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method.

-

Prepare a series of standard solutions of this compound in each solvent to construct a calibration curve.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) in g/100 mL using the following formula: S = (C × DF × V) / 10 Where:

-

C = Concentration of the diluted sample (mg/mL)

-

DF = Dilution factor

-

V = Volume of the solvent (for expressing in g/100mL, this is 100)

-

-

Presentation of Solubility Data

The experimentally determined solubility data should be presented in a clear and organized manner for easy comparison.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Methanol | 25 | [Experimental Value] |

| Ethanol | 25 | [Experimental Value] |

| Acetone | 25 | [Experimental Value] |

| Ethyl Acetate | 25 | [Experimental Value] |

| Dichloromethane | 25 | [Experimental Value] |

| Toluene | 25 | [Experimental Value] |

| Hexane | 25 | [Experimental Value] |

| Acetonitrile | 25 | Slightly Soluble[3][5][6] |

| DMSO | 25 | Sparingly Soluble[3][5][6] |

Note: "Slightly Soluble" and "Sparingly Soluble" are qualitative terms. The proposed experimental protocol will yield quantitative data.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, causes severe skin burns and eye damage, and causes skin irritation.[2][4][6][10] The chloromethyl group is a known mutagen and potential carcinogen.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[11][12]

-

Handling: Use in a well-ventilated area or outdoors.[12] Avoid breathing dust.[11] Wash hands thoroughly after handling.[11][12]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11] It should be stored under an inert atmosphere and in a freezer below -20°C.[3][6]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound and any of the organic solvents used.[11][12]

Conclusion

This technical guide has outlined the key aspects of this compound solubility in organic solvents. By understanding its physicochemical properties and applying the detailed experimental protocol, researchers can accurately determine its solubility, enabling its effective utilization in various scientific and industrial applications. The importance of adhering to strict safety protocols during handling cannot be overstated.

References

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. [Link]

-

How to determine the solubility of a substance in an organic solvent ? | ResearchGate. [Link]

-

This compound | C7H7ClO | CID 35683 - PubChem - NIH. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Solubility of organic compounds (video) - Khan Academy. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 60760-06-7 [smolecule.com]

- 3. 3-CHLOROMETHYL-PHENOL CAS#: 60760-06-7 [m.chemicalbook.com]

- 4. This compound | C7H7ClO | CID 35683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-CHLOROMETHYL-PHENOL | 60760-06-7 [chemicalbook.com]

- 6. 3-CHLOROMETHYL-PHENOL | 60760-06-7 [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. chem.ws [chem.ws]

- 9. Khan Academy [khanacademy.org]

- 10. 60760-06-7 | this compound - AiFChem [aifchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

IUPAC name for 3-(Chloromethyl)phenol

<Technical Guide

A Comprehensive Technical Guide to 3-(Chloromethyl)phenol: Synthesis, Reactivity, and Applications in Chemical Research

Abstract

This technical guide provides an in-depth analysis of this compound, a bifunctional organic compound of significant interest to researchers in synthetic chemistry and drug development. The document elucidates its nomenclature, physicochemical properties, and detailed synthesis protocols. Central to this guide is a thorough exploration of its unique reactivity, stemming from the interplay between the phenolic hydroxyl group and the benzylic chloride. We discuss key mechanistic pathways, applications as a versatile building block, and standard analytical techniques for its characterization. Furthermore, this guide emphasizes critical safety and handling protocols, providing a comprehensive resource for its effective and responsible use in a laboratory setting.

Nomenclature and Chemical Identifiers

The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. The compound is systematically named according to IUPAC nomenclature, complemented by other common identifiers.

The structure consists of a phenol ring where the chloromethyl group (-CH₂Cl) is substituted at the meta-position (carbon 3) relative to the hydroxyl group (-OH). This specific arrangement dictates its distinct reactivity compared to its ortho and para isomers[1].

Physicochemical Properties

Understanding the physical properties of this compound is essential for its handling, storage, and application in reaction design.

| Property | Value | Source |

| Physical Form | Light brown to brown solid or semi-solid | [5][7] |

| Boiling Point | 105-110 °C at 0.1 Torr | [5][8] |

| Density (Predicted) | 1.233 ± 0.06 g/cm³ | [5][8] |

| pKa (Predicted) | 9.61 ± 0.10 | [5][8] |

| Solubility | Sparingly soluble in DMSO and slightly soluble in Acetonitrile. | [5][8] |

| Storage Conditions | Store in a freezer (-20°C) under an inert atmosphere. | [5][6][9] |

Synthesis and Purification

The synthesis of this compound can be approached through several routes. The choice of method often depends on the availability of starting materials, scale, and safety considerations. A prevalent laboratory-scale method involves the conversion of the corresponding benzyl alcohol.

Synthesis from 3-Hydroxybenzyl Alcohol

A reliable method for synthesizing benzylic chlorides is the reaction of the corresponding alcohol with a chlorinating agent, such as thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction Setup: To a stirring solution of 3-hydroxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add a catalytic amount of N,N-dimethylformamide (e.g., 0.02 eq).

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Addition of Reagent: Add thionyl chloride (SOCl₂) (1.2 eq) dropwise to the cooled solution over 15-20 minutes. Control the addition rate to maintain the temperature below 5°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture into a beaker containing saturated sodium bicarbonate (NaHCO₃) solution to quench the excess thionyl chloride. Extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography.

Causality and Insights: The use of DMF as a catalyst is crucial. It reacts with thionyl chloride to form the Vilsmeier reagent ([CHCl=N(CH₃)₂]Cl), which is a more potent electrophile than SOCl₂ itself, facilitating a more efficient conversion of the alcohol to the chloride. The aqueous work-up is necessary to neutralize the acidic byproducts (HCl and SO₂) and remove water-soluble impurities.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of this compound from 3-hydroxybenzyl alcohol.

Chemical Reactivity and Mechanistic Pathways

The utility of this compound as a synthetic intermediate is derived from its two distinct reactive sites: the benzylic chloride and the phenolic hydroxyl group. This dual functionality allows for sequential or orthogonal chemical modifications.

Reactions at the Chloromethyl Group

The chloromethyl group is an excellent electrophilic site, highly susceptible to nucleophilic substitution (Sₙ) reactions. The benzylic position of the carbon stabilizes the transition state, facilitating the displacement of the chloride leaving group.

-

Nucleophilic Substitution: It readily reacts with a wide range of nucleophiles (e.g., amines, alkoxides, thiolates, cyanides) to form new carbon-heteroatom or carbon-carbon bonds. This is a cornerstone of its application as a building block. For example, hydrolysis with water or hydroxide yields 3-(hydroxymethyl)phenol.[10]

Reactions at the Phenolic Hydroxyl Group

The hydroxyl group is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. This phenoxide is a potent nucleophile.

-

Williamson Ether Synthesis: The phenoxide can react with alkyl halides to form ethers.

-

Esterification: The hydroxyl group can be acylated using acid chlorides or anhydrides to form esters.

-

Electrophilic Aromatic Substitution: The -OH group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution.[10] This means that further substitution on the aromatic ring (e.g., nitration, halogenation) will be directed primarily to positions 2, 4, and 6.[10]

Diagram: Key Reaction Pathways

Caption: Dual reactivity of this compound.

Applications in Medicinal Chemistry and Drug Development

The presence of chlorine is a common feature in many pharmaceuticals, influencing factors like lipophilicity, metabolic stability, and binding affinity.[11] this compound is a valuable precursor in this domain due to its capacity to introduce a functionalized phenol ring system into larger, more complex molecules.

-

Scaffold for Synthesis: It serves as a key intermediate for synthesizing a diverse range of compounds for biological screening.[1][10] Its reactive handles allow for the systematic modification of structures to explore structure-activity relationships (SAR).

-

Precursor to Bioactive Molecules: The compound is a building block for pharmaceuticals and agrochemicals.[1] While specific blockbuster drugs directly derived from it are not prominently cited, its structural motif is relevant in the synthesis of compounds targeting various biological pathways, including enzyme inhibition and receptor binding.[1]

Analytical Characterization

Confirming the identity and purity of synthesized this compound is critical. A combination of spectroscopic methods is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals: a singlet for the benzylic methylene protons (-CH₂) around 4.5-4.7 ppm, a multiplet for the four aromatic protons between 6.7-7.3 ppm, and a broad singlet for the phenolic proton (-OH) which can vary in chemical shift depending on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals: one for the benzylic carbon (~45-46 ppm) and six for the aromatic carbons, including the carbon bearing the hydroxyl group at a downfield shift (~155-157 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group.

-

C-H stretching vibrations for the aromatic and methylene groups just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively.

-

C=C stretching absorptions in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring.

-

A C-Cl stretching absorption typically found in the 600-800 cm⁻¹ region.

Safety, Handling, and Toxicology

This compound is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated fume hood.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation).[2][3]

-

Pictograms: Corrosive (GHS05), Irritant/Harmful (GHS07).[2][6]

-

Toxicity: The chloromethyl group is associated with potential mutagenic and carcinogenic properties.[1] The compound can cause respiratory irritation and potential genotoxicity.[1]

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly versatile and reactive intermediate with significant value in organic synthesis, particularly for the construction of novel molecules in pharmaceutical and materials science research. Its bifunctional nature allows for a wide range of chemical transformations. However, its utility is matched by its hazardous properties, mandating that all handling and experimental procedures be conducted with strict adherence to safety protocols. This guide serves as a foundational resource for researchers to harness the synthetic potential of this compound safely and effectively.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 35681, (Chloromethyl)phenol. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3-formyl-4-hydroxybenzyl chloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 35683, this compound. Retrieved from [Link]

-

Supporting Information. (n.d.). General procedure A1-2. Retrieved from [Link]

-

Pharmaceutical Chemistry Laboratory Co., Ltd. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN102690175A - Preparation method of 3-methoxybenzyl chloride.

-

PrepChem. (n.d.). EXAMPLE 12 -- PREPARATION OF p-CHLOROMETHYL PHENOL. Retrieved from [Link]

-

Pathak, T. P., et al. (2017). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). EP1186587A1 - Process for the preparation of 3-hydroxybenzyl alcohol.

- Google Patents. (n.d.). DE10044910A1 - Process for the preparation of 3-hydroxybenzyl alcohol.

-

Valdez, C. A., & Leif, R. N. (2015). Chemical tagging of chlorinated phenols for their facile detection and analysis by NMR spectroscopy. OSTI.GOV. Retrieved from [Link]

-

Manjunath, B. C., et al. (2012). 4-[(3-Chloro-2-methylphenyl)iminomethyl]phenol. ResearchGate. Retrieved from [Link]

Sources

- 1. Buy this compound | 60760-06-7 [smolecule.com]

- 2. This compound | C7H7ClO | CID 35683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 60760-06-7 | this compound - AiFChem [aifchem.com]

- 4. This compound - Product Center - Pharmaceutical chemistry laboratory Co.,Ltb. [plcchemical.com]

- 5. 3-CHLOROMETHYL-PHENOL | 60760-06-7 [chemicalbook.com]

- 6. This compound | 60760-06-7 [sigmaaldrich.com]

- 7. 3-CHLOROMETHYL-PHENOL | 60760-06-7 [chemicalbook.com]

- 8. 3-CHLOROMETHYL-PHENOL CAS#: 60760-06-7 [m.chemicalbook.com]

- 9. 60760-06-7|this compound|BLD Pharm [bldpharm.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Regioselectivity of 3-(Chloromethyl)phenol in Electrophilic Aromatic Substitution

Abstract

This technical guide provides a comprehensive analysis of the factors governing the regioselectivity of 3-(Chloromethyl)phenol in electrophilic aromatic substitution (EAS) reactions. As a molecule possessing both a strongly activating hydroxyl group and a weakly deactivating chloromethyl group in a meta-relationship, its substitution pattern is a subject of significant interest for synthetic chemists. This document elucidates the interplay of resonance and inductive effects, predicts the primary sites of electrophilic attack, and offers a model experimental protocol. The analysis concludes that the powerful ortho, para-directing influence of the hydroxyl group decisively controls the reaction's regiochemistry, directing incoming electrophiles primarily to the C2, C4, and C6 positions.

Introduction to this compound and Electrophilic Aromatic Substitution

This compound is a versatile bifunctional molecule utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its utility stems from two reactive centers: the chloromethyl group, which is susceptible to nucleophilic substitution, and the phenol ring, which readily undergoes electrophilic aromatic substitution (EAS).[1][2]

EAS is a cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on an aromatic ring with an electrophile.[3] The reaction's rate and regioselectivity are profoundly influenced by the electronic properties of the substituents already present on the ring.[4] Substituents are broadly classified as either activating (electron-donating), which increase the reaction rate, or deactivating (electron-withdrawing), which decrease it.[5] Furthermore, these groups direct incoming electrophiles to specific positions—either ortho/para or meta relative to themselves.[6] Understanding these directing effects is paramount for predicting and controlling the outcomes of synthetic transformations.

Analysis of Substituent Effects

The regiochemical outcome of EAS on this compound is determined by the combined influence of its two substituents: the hydroxyl (-OH) group and the chloromethyl (-CH2Cl) group.

The Hydroxyl (-OH) Group: A Powerful Activating ortho, para-Director

The hydroxyl group is one of the most potent activating groups in electrophilic aromatic substitution.[7] Its influence is twofold:

-

Resonance Effect (+M): The oxygen atom of the hydroxyl group possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance.[6][8] This donation of electron density significantly enriches the ring, particularly at the ortho and para positions, making them highly nucleophilic and attractive to electrophiles.[9] This +M effect is the dominant factor in the -OH group's behavior.

-

Inductive Effect (-I): Due to oxygen's high electronegativity, the -OH group also exerts an electron-withdrawing inductive effect, pulling electron density away from the ring through the sigma bond.[5][10] However, this -I effect is substantially weaker than the +M resonance effect.

The net result is that the hydroxyl group strongly activates the ring and directs incoming electrophiles to the positions ortho and para to itself.[11][12] Phenols are so reactive that they often undergo EAS under milder conditions than benzene, sometimes even without a catalyst.[13]

The Chloromethyl (-CH2Cl) Group: A Weakly Deactivating ortho, para-Director

The chloromethyl group presents a more nuanced case. Its effect is a balance between competing inductive forces and hyperconjugation.

-

Inductive Effect (-I): The highly electronegative chlorine atom pulls electron density away from the methylene (-CH2-) carbon, which in turn withdraws electron density from the aromatic ring. This inductive effect makes the -CH2Cl group deactivating compared to a simple methyl (-CH3) group.

-

Directing Influence: Despite being deactivating, alkyl halide groups like -CH2Cl are considered ortho, para-directors. This is because the carbocation intermediate (the sigma complex) formed during electrophilic attack at the ortho and para positions is more stabilized than the intermediate formed from meta attack. While the inductive withdrawal destabilizes the ring overall, the relative stability of the ortho/para intermediates directs the substitution pattern. Studies on the nitration of benzyl chloride show a strong preference for the para product, confirming this directing effect.[14]

Predictive Analysis of Regioselectivity for this compound

In this compound, the substituents are located at positions C1 (-OH) and C3 (-CH2Cl). The directing influences on the remaining available positions (C2, C4, C5, C6) are as follows:

-

The Hydroxyl Group (-OH at C1): Strongly activates and directs ortho (C2, C6) and para (C4).

-

The Chloromethyl Group (-CH2Cl at C3): Weakly deactivates and directs ortho (C2, C4) and para (C6).

Crucially, the directing effects of both groups are convergent or synergistic . Both groups direct incoming electrophiles to the same set of positions: C2, C4, and C6.

The decisive factor in this scenario is the relative electronic influence of the two groups. The hydroxyl group is a powerful activator, flooding the ring with electron density via resonance.[1] The chloromethyl group is only a weak deactivator. Therefore, the hydroxyl group's activating and directing effect will overwhelmingly dominate the reaction's outcome .[1]

The expected order of reactivity for the available positions is:

-

C4 (para to -OH): This position is strongly activated by the -OH group's resonance effect and is also an ortho position relative to the -CH2Cl group. It is generally favored due to reduced steric hindrance compared to the ortho positions.

-

C6 (ortho to -OH): This position is also strongly activated by the -OH group and is the para position relative to the -CH2Cl group.

-

C2 (ortho to -OH): This position is electronically similar to C6 but is sterically hindered by being flanked by both substituents. Therefore, substitution at C2 is expected to be the least favored of the three activated positions.

-

C5 (meta to -OH): This position is not significantly activated by either group and is therefore the least likely site for electrophilic attack.

Therefore, electrophilic substitution on this compound will yield a mixture of products, with substitution at the C4 and C6 positions being the major products and substitution at the C2 position being a minor product.

Visualization of Directing Effects

The following diagram illustrates the electronic influences on the aromatic ring. The powerful activating resonance effect from the hydroxyl group is shown with green arrows, indicating the positions of highest electron density.

Caption: Dominant activating effect of the -OH group on C2, C4, and C6.

Predicted Outcomes for Common EAS Reactions

The strong activation by the hydroxyl group suggests that reactions will proceed under relatively mild conditions. Polysubstitution can be a competing reaction if the electrophile is used in excess or under harsh conditions.

| Reaction Type | Reagents | Predicted Major Product(s) | Predicted Minor Product(s) |

| Nitration | Dilute HNO₃, low temp. | 4-Chloro-2-nitrophenol, 5-Chloromethyl-2-nitrophenol | 3-Chloromethyl-2,6-dinitrophenol |

| Halogenation | Br₂ in CCl₄, low temp. | 4-Bromo-3-(chloromethyl)phenol, 2-Bromo-5-(chloromethyl)phenol | 2,4-Dibromo-5-(chloromethyl)phenol |

| Sulfonation | Fuming H₂SO₄ | 5-(Chloromethyl)-2-hydroxybenzenesulfonic acid | 3-(Chloromethyl)-4-hydroxybenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ (mild) | 5-(Chloromethyl)-2-hydroxyacetophenone | 3-(Chloromethyl)-4-hydroxyacetophenone |

Exemplary Experimental Protocol: Mononitration of this compound

This protocol describes a self-validating methodology for the selective mononitration of the substrate, leveraging the principles discussed.

Objective

To synthesize 4-nitro-3-(chloromethyl)phenol and 2-nitro-5-(chloromethyl)phenol via electrophilic nitration, controlling conditions to favor monosubstitution.

Materials

-

This compound

-

Glacial Acetic Acid

-

Nitric Acid (70%)

-

Ice Bath

-

Stir Plate and Magnetic Stir Bar

-

Round Bottom Flask

-

Dropping Funnel

-

Deionized Water

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate

-

Rotary Evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Silica Gel for column chromatography

Experimental Workflow Diagram

Caption: Workflow for the controlled mononitration of this compound.

Step-by-Step Procedure

-

Dissolution: Dissolve 1.0 equivalent of this compound in glacial acetic acid in a round bottom flask equipped with a magnetic stir bar.

-

Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5°C with continuous stirring.

-

Reagent Preparation: In a separate beaker, prepare a nitrating mixture by cautiously adding 1.05 equivalents of 70% nitric acid to a small amount of glacial acetic acid.

-

Slow Addition: Transfer the nitrating mixture to a dropping funnel and add it dropwise to the stirred phenol solution over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the reaction to stir in the ice bath for an additional 1-2 hours. Monitor the reaction progress by TLC.

-

Quenching: Slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water. A precipitate of the crude product should form.

-

Extraction: If an oil forms instead of a solid, transfer the mixture to a separatory funnel and extract the product into diethyl ether (3x volumes).

-

Washing & Drying: Wash the combined organic layers with deionized water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product mixture.

-

Purification & Characterization: Purify the mixture of isomers using silica gel column chromatography. Characterize the isolated products by NMR, IR, and mass spectrometry to confirm their structures.

Conclusion

The regioselectivity of electrophilic aromatic substitution on this compound is definitively governed by the hydroxyl substituent. Its powerful +M resonance effect strongly activates the ortho and para positions (C2, C4, C6), overriding the weak deactivating effect of the chloromethyl group. Synthetic strategies should therefore anticipate a mixture of products substituted at these positions, with the C4 and C6 isomers predominating due to steric considerations. By carefully controlling reaction conditions, such as temperature and stoichiometry, chemists can effectively manage the synthesis of desired substituted phenol derivatives for applications in drug discovery and materials science.

References

-

University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Phenols. Retrieved from [Link]

-

Quora. (2018). Why do phenols are very reactive towards electrophilic aromatic substitution? Retrieved from [Link]

-

BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. Retrieved from [Link]

-

ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. Retrieved from [Link]

-

Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Sparkl. (n.d.). Revision Notes - Directing Effects of Hydroxyl Group in Phenol Reactions. Retrieved from [Link]

-

Stack Exchange. (2019). Effect of chloromethyl substituent vs methyl substituent on yields of nitration. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 18.6: Substituent Effects on the EAS Reaction. Retrieved from [Link]

-

YouTube. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions. Retrieved from [Link]

-

Eightfold. (n.d.). Inductive Effects and Resonance. Retrieved from [Link]

- University of Birmingham. (n.d.). Resonance and Inductive Effects.

-

ChemRxiv. (n.d.). Rationalizing the regioselectivity of substituted phenols from the FERMO concept. Retrieved from [Link]

-

GeeksforGeeks. (2025). Inductive Effect. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

YouTube. (2021). 27.02 Resonance and Inductive Effects. Retrieved from [Link]

-

YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]

-

Physics Wallah. (n.d.). Application Of Inductive And Resonance Effect. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 60760-06-7 [smolecule.com]

- 3. Directing Effects | ChemTalk [chemistrytalk.org]

- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 6. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. quora.com [quora.com]

- 9. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 10. m.youtube.com [m.youtube.com]

- 11. byjus.com [byjus.com]

- 12. Revision Notes - Directing Effects of Hydroxyl Group in Phenol Reactions | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 13. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

key chemical reactions involving 3-(Chloromethyl)phenol

An In-depth Technical Guide to the Core Chemical Reactions of 3-(Chloromethyl)phenol

Authored by: A Senior Application Scientist

Introduction: The Duality and Utility of a Key Synthetic Intermediate

This compound, also known as 3-hydroxybenzyl chloride, is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its structure, featuring a reactive chloromethyl group and a phenolic hydroxyl group at the meta-position on a benzene ring, makes it a versatile and valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][3]

The utility of this molecule stems from its dual reactivity. The chloromethyl group serves as a potent electrophilic site, highly susceptible to nucleophilic substitution, while the hydroxyl group activates the aromatic ring towards electrophilic substitution and can itself act as a nucleophile upon deprotonation.[1] This guide provides a comprehensive overview of the core chemical reactions involving this compound, offering field-proven insights into its synthesis, reactivity, and derivatization strategies.

I. Synthesis of this compound: The Blanc Chloromethylation

The most prevalent and industrially significant method for synthesizing this compound is the Blanc chloromethylation reaction .[1][3] This electrophilic aromatic substitution reaction involves treating phenol with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, most commonly zinc chloride (ZnCl₂).[3]

Mechanism Breakdown: The reaction proceeds through a well-understood three-step mechanism:

-